molecular formula C10H10N2O2 B13670999 Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate

Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13670999
M. Wt: 190.20 g/mol
InChI Key: VLLPFKZVHMAQDN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyrrolopyrazine derivatives, including ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate, involves several synthetic routes. One common method is the transition-metal-free strategy, which includes the following steps :

  • Cross-coupling of pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
  • Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
  • Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It has potential therapeutic applications due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood . it is known to interact with various molecular targets and pathways, including:

    Kinase Inhibition: It inhibits kinase enzymes, which play a crucial role in cell signaling and regulation.

    Antimicrobial Activity: It disrupts the cell membrane or inhibits the synthesis of essential biomolecules in microorganisms.

    Antitumor Activity: It induces apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds within the pyrrolopyrazine family :

    5H-pyrrolo[2,3-b]pyrazine Derivatives: These compounds show more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.

    Pyrrolopyrazine Derivatives with Two or Three Nitrogen Atoms: These compounds exhibit various biological activities, including antibacterial, antifungal, and antiviral activities.

List of Similar Compounds:

  • 5H-pyrrolo[2,3-b]pyrazine
  • Pyrrolo[1,2-a]pyrazine derivatives with different substituents

Properties

IUPAC Name

ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-4-3-8-7-11-5-6-12(8)9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPFKZVHMAQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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